Cas no 951-77-9 (2′-Deoxycytidine)

2′-Deoxycytidine is a nucleoside derivative consisting of the nucleobase cytosine linked to a deoxyribose sugar. It serves as a fundamental building block in DNA synthesis and molecular biology research. This compound is widely utilized in oligonucleotide synthesis, PCR applications, and studies involving DNA replication and repair mechanisms. Its high purity and stability make it suitable for enzymatic reactions and structural studies. 2′-Deoxycytidine is also employed in pharmaceutical research, particularly in the development of nucleoside analogs for antiviral and anticancer therapies. Available in various grades, it meets stringent quality standards for laboratory and industrial use. Proper storage under anhydrous conditions ensures long-term stability.
2′-Deoxycytidine structure
2′-Deoxycytidine structure
Product Name:2′-Deoxycytidine
CAS No:951-77-9
MF:C9H13N3O4
MW:227.217221975327
MDL:MFCD00006547
CID:40399
PubChem ID:87559805
Update Time:2025-12-17

2′-Deoxycytidine Chemical and Physical Properties

Names and Identifiers

    • 4-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one
    • 2′-dC
    • 2’-Deoxy Cytidine
    • 2′-Deoxycytidine
    • 2'-Deoxycytidine
    • 2'-deoxy-Cytidine
    • 2'-Deoxycytidine monohydrate
    • 2‘-Deoxycytidine
    • 2′-Deoxycytidine hydrochloride
    • 1-(2-Deoxy-β-D-ribofuranosyl)cytosine
    • Cytidine,deoxy- (6CI,7CI)
    • 1-(2-Deoxy-b-D-ribofuranosyl)cytosine
    • 2(1H)-Pyrimidinone, 4-amino-1-(2-deoxy-b-D-erythro-pentofuranosyl)-
    • 4-Amino-1-(2-deoxy-b-D-erythro-pentofuranosyl)-2(1H)-pyrimidinone
    • Cytosine deoxyribonucleoside
    • Cytosine deoxyriboside
    • Deoxycytidine
    • Deoxyribose cytidine
    • dC
    • CYTIDINE, 2'-DEOXY-
    • dCYD
    • Desoxycytidin [German]
    • Cytosine, deoxyribonucleoside
    • d-cytidine
    • 1beta-2'-Deoxyribofuranosylcytosine, d-
    • C9H13N3O4
    • 2 -Deoxycytidine
    • 1-(2-Deoxy-beta-D-ribofuranosyl)cytosine
    • 0W860991D6
    • 2′-Deoxycytidine (ACI)
    • Cytidine, deoxy- (6CI, 7CI)
    • D
    • 2(1H)-Pyrimidinone, 4-amino-1-(2-deoxy-β-D-erythro-pentofuranosyl)-
    • 39: PN: WO2022263569 PAGE: 208 claimed sequence
    • 4-Amino-1-(2-deoxy-β-D-erythro-pentofuranosyl)-2(1H)-pyrimidinone
    • Doxecitine
    • MeSH ID: D003841
    • MDL: MFCD00006547
    • Inchi: 1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1
    • InChI Key: CKTSBUTUHBMZGZ-SHYZEUOFSA-N
    • SMILES: O=C1N=C(N)C=CN1[C@H]1C[C@H](O)[C@@H](CO)O1
    • BRN: 0087567

Computed Properties

  • Exact Mass: 245.10100
  • Monoisotopic Mass: 245.101
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 355
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: -1.8
  • Topological Polar Surface Area: 108

Experimental Properties

  • Color/Form: White or nearly white powdered solid
  • Density: 1.3171 (rough estimate)
  • Melting Point: 209-211 ºC
  • Boiling Point: 497.6°C at 760 mmHg
  • Flash Point: 254.8ºC
  • Refractive Index: 59 ° (C=1, H2O)
  • Solubility: H2O: 50 mg/mL, clear, colorless
  • Water Partition Coefficient: Soluble in water, DMSO.
  • PSA: 119.83000
  • LogP: -1.01690
  • Solubility: Not determined

2′-Deoxycytidine Security Information

  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P280;P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Safety Instruction: S24/25
  • FLUKA BRAND F CODES:10
  • RTECS:HA3800000
  • TSCA:Yes
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

2′-Deoxycytidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
211296-1g
4-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one
951-77-9 95%
1g
£10.00 2022-03-01
Fluorochem
211296-5g
4-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one
951-77-9 95%
5g
£20.00 2022-03-01
Fluorochem
211296-10g
4-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one
951-77-9 95%
10g
£34.00 2022-03-01
Fluorochem
211296-25g
4-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one
951-77-9 95%
25g
£58.00 2022-03-01
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY066621-25g
2’-Deoxycytidine
951-77-9 ≥98%
25g
¥205.00 2025-04-11
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY066621-100g
2’-Deoxycytidine
951-77-9 ≥98%
100g
¥635.00 2025-04-11
TRC
D232615-100mg
2’-Deoxy Cytidine
951-77-9
100mg
$ 64.00 2023-09-08
TRC
D232615-250mg
2’-Deoxy Cytidine
951-77-9
250mg
$74.00 2023-05-18
TRC
D232615-500mg
2’-Deoxy Cytidine
951-77-9
500mg
$ 81.00 2023-09-08
TRC
D232615-1g
2’-Deoxy Cytidine
951-77-9
1g
$ 115.00 2023-09-08

2′-Deoxycytidine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Methanol Solvents: Dimethyl sulfoxide ,  Water ;  30 min, pH 7.2
Reference
Reactivity and DNA Damage by Independently Generated 2'-Deoxycytidin-N4-yl Radical
Peng, Haihui ; Jie, Jialong; Mortimer, Ifor P.; Ma, Zehan; Su, Hongmei ; et al, Journal of the American Chemical Society, 2021, 143(36), 14738-14747

Production Method 2

Reaction Conditions
1.1 Reagents: Diethylamine Solvents: Dichloromethane ;  3 h, rt
Reference
Suynthesis of 2',3'-dideoxycytidine
, China, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  4 h, rt
Reference
Preparation of N-acylcytidine H-phosphonate and its use in the synthesis of oligodeoxyribonucleotides
, United States, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Methanol
Reference
Transformations of thiopyrimidine and thiopurine nucleosides following oxidation with dimethyldioxirane
Saladino, Raffaele; Mincione, Enrico; Crestini, Claudia; Mezzetti, Maurizio, Tetrahedron, 1996, 52(19), 6759-6780

Production Method 5

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Methanol ;  0 °C; 15 - 20 h, rt
Reference
Highly efficient synthesis of three natural deoxynucleosides
Ji, Qi; Huang, Fei; Li, Jin-Liang; Meng, Ji-Ben, Gaodeng Xuexiao Huaxue Xuebao, 2006, 27(4), 666-668

Production Method 6

Reaction Conditions
1.1 Reagents: Ammonia ,  Dimethyldioxirane Solvents: Acetone ,  Dichloromethane
1.2 Reagents: Ammonia Solvents: Methanol
Reference
A new and efficient synthesis of cytidine and adenosine derivatives by dimethyldioxirane oxidation of thiopyrimidine and thiopurine nucleosides
Saladino, Raffaele; Crestini, Claudia; Bernini, Roberta; Frachey, Giuseppe; Mincione, Enrico, Journal of the Chemical Society, 1994, (21), 3053-4

Production Method 7

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Methanol
1.2 Solvents: Water
Reference
Preparation of deoxynucleosides via homolytic deoxygenation reactions
, World Intellectual Property Organization, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: L-(+)-Cysteine ,  Potassium carbonate Solvents: Water
Reference
Reaction of 5-halocytosine derivatives with cysteine
Pal, Bimal C.; Ghosh, Chandrakanta; Sethi, Satinder K.; Suttle, Bruce E.; McCloskey, James A., Nucleosides & Nucleotides, 1988, 7(1), 1-21

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Methanol
Reference
Metal carbonate-mediated complete deacylation of polyacyl protected nucleosides
Asakura, Junichi, Nucleosides & Nucleotides, 1993, 12(7), 701-11

Production Method 10

Reaction Conditions
1.1 Solvents: Water
Reference
Engineering tethered DNA molecules by the convertible nucleoside approach
MacMillan, Andrew M.; Verdine, Gregory L., Tetrahedron, 1991, 47(14-15), 2603-16

Production Method 11

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Methanol ;  3 h, 100 °C
Reference
β-L-2'-deoxy-nucleosides for the treatment of hepatitis B
, United States, , ,

Production Method 12

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
Reference
Development of new amination reaction at 4-position of pyrimidine nucleosides
Tsuchiya, Katsutoshi; Komatsu, Hironori, Nucleic Acids Research Supplement, 2002, 2, 135-136

Production Method 13

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Ethanol
Reference
Pyrimidine nucleosides. XII. Direct synthesis of 2'-deoxycytidine and its α-anomer
Fox, Jack F.; Yung, Naishun; Wempen, Iris; Hoffer, Max, Journal of the American Chemical Society, 1961, 83, 4066-50

Production Method 14

Reaction Conditions
1.1 Solvents: Water ;  20 h, pH 8, 50 °C
Reference
Enzymatic synthesis of 2'-deoxy-β-D-ribonucleosides of 8-azapurines and 8-aza-7-deazapurines
Stepchenko, Vladimir A.; Seela, Frank; Esipov, Roman S.; Miroshnikov, Anatoly I.; Sokolov, Yuri A.; et al, Synlett, 2012, 23(10), 1541-1545

2′-Deoxycytidine Raw materials

2′-Deoxycytidine Preparation Products

2′-Deoxycytidine Suppliers

NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:951-77-9)2'-Deoxycytidine
Order Number:NC8319
Stock Status:
Quantity:10g
Purity:97%
Pricing Information Last Updated:Friday, 18 July 2025 16:00
Price ($):Price inquiry
Email:sales@newcanbio.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:951-77-9)2'-Deoxycytidine
Order Number:sfd22861
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:39
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:951-77-9)2′-Deoxycytidine
Order Number:A845205
Stock Status:in Stock
Quantity:100g/250g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:05
Price ($):228.0/436.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:951-77-9)2'-脱氧胞苷
Order Number:LE20718010;LE14634
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:48
Price ($):discuss personally
Email:18501500038@163.com
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
(CAS:951-77-9)2’-Deoxycytidine monohydrate
Order Number:PR095
Stock Status:in stock
Quantity:1kg
Purity:97%
Pricing Information Last Updated:Monday, 28 April 2025 16:48
Price ($):discuss personally
Email:Minch@pinrchem.com

2′-Deoxycytidine Spectrogram

13C NMR
13C NMR
1H NMR 300 MHz DMSO
1H NMR

Additional information on 2′-Deoxycytidine

Introduction to 2′-Deoxycytidine (CAS No. 951-77-9): Applications and Recent Research Developments

2′-Deoxycytidine, with the chemical identifier CAS No. 951-77-9, is a fundamental nucleoside derivative that has garnered significant attention in the field of pharmaceutical and biochemical research. As a crucial building block in nucleic acid synthesis, it plays an indispensable role in various therapeutic applications, particularly in the development of nucleoside analogs and gene therapies. This compound, characterized by its deoxyribose sugar moiety and cytosine base, serves as a key intermediate in the synthesis of antiviral and anticancer agents, underscoring its importance in modern medicine.

The chemical structure of 2′-Deoxycytidine consists of a pyrimidine ring attached to a deoxyribose sugar, with a hydroxyl group at the 2′ carbon position replaced by a hydrogen atom. This structural feature distinguishes it from its ribonucleoside counterpart, cytidine, and imparts unique reactivity and stability properties. These characteristics make 2′-Deoxycytidine an ideal candidate for further functionalization, enabling the development of novel therapeutic agents with enhanced pharmacological profiles.

In recent years, advancements in synthetic chemistry have facilitated the efficient production of 2′-Deoxycytidine, making it more accessible for research and commercial applications. The ability to modify its structure at various positions has opened up new avenues for drug discovery. For instance, the introduction of fluorine atoms or other substituents can improve metabolic stability and bioavailability, while modifications at the 5′ position can enhance binding affinity to target enzymes or receptors.

One of the most notable applications of 2′-Deoxycytidine is in the field of antiviral therapy. Nucleoside analogs derived from this compound have shown promise in treating a variety of viral infections. A prime example is cytidine arabinoside (ara-C), which is used clinically for certain types of leukemia and lymphoma. The success of ara-C has spurred research into other derivatives, such as 2′-C-methylcytidine (2′CMC), which exhibits potent antiviral activity against hepatitis B virus (HBV) and HIV by inhibiting viral replication through RNA interference mechanisms.

Moreover, recent studies have highlighted the potential of 2′-Deoxycytidine in gene therapy and regenerative medicine. The compound serves as a precursor for modified nucleotides that can be incorporated into RNA or DNA during transcription and translation processes. This approach has been explored for correcting genetic mutations and enhancing therapeutic efficacy. For example, antisense oligonucleotides (ASOs) functionalized with modified cytidine residues have demonstrated success in treating genetic disorders such as spinal muscular atrophy (SMA) and hereditary transthyretin amyloidosis (hATTR).

The role of 2′-Deoxycytidine in epigenetic therapy is another emerging area of interest. Epigenetic modifiers are compounds that can alter gene expression without modifying the underlying DNA sequence. Nucleoside analogs like 5-Aza-2′-deoxycytidine (Azacitidine) and Decitabine are FDA-approved drugs that inhibit DNA methyltransferases, leading to demethylation of CpG islands and reactivation of silenced genes. These drugs have shown significant promise in treating hematological malignancies and certain solid tumors.

Recent research has also explored the use of 2′-Deoxycytidine derivatives in combination therapies to overcome drug resistance. By pairing nucleoside analogs with other treatments such as immunotherapy or targeted small-molecule inhibitors, researchers aim to enhance therapeutic outcomes. For instance, studies have demonstrated that combining 2′CMC with checkpoint inhibitors can improve antiviral responses in chronic hepatitis B patients by synergistically targeting viral replication and immune evasion pathways.

The synthesis and purification of high-purity 2′-Deoxycytidine are critical for ensuring the efficacy and safety of pharmaceutical applications. Advances in chromatographic techniques and crystallization methods have enabled researchers to obtain crystals with minimal impurities, facilitating more accurate structural elucidation and mechanistic studies. These high-quality materials are essential for X-ray crystallography experiments, which help elucidate binding modes between drug candidates and biological targets.

The future prospects for 2′-Deoxycytidine are promising, with ongoing research focusing on developing next-generation nucleoside-based therapeutics. Innovations such as modular nucleic acids (mNA) leverage natural nucleobases but incorporate non-natural sugars or linkers to enhance stability or bioavailability. Additionally, computational modeling techniques are being employed to predict optimal modifications for improving pharmacokinetic properties.

In conclusion,CAS No 951-77-9 identifies a versatile nucleoside derivative,2'-Deoxy-cytidine, which continues to be a cornerstone in pharmaceutical research due to its broad applicability across multiple therapeutic areas. From antiviral agents to gene therapies and epigenetic modulators,cas no 951779 represents a critical component in the development pipeline for next-generation medicines aimed at treating complex diseases.

Recommended suppliers
NewCan Biotech Limited
(CAS:951-77-9)2'-Deoxycytidine
NC8319
Purity:97%
Quantity:10g
Price ($):Inquiry
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:951-77-9)2'-Deoxycytidine
sfd22861
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email